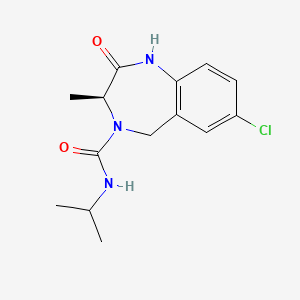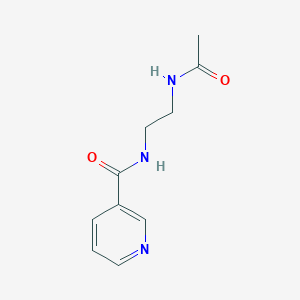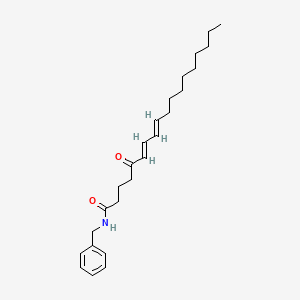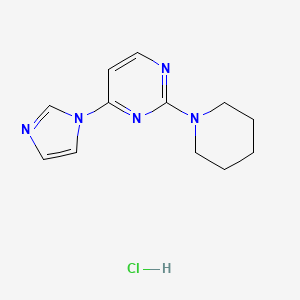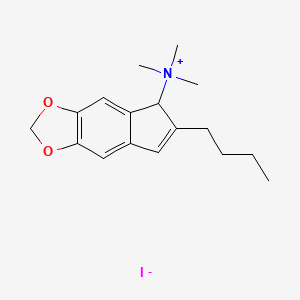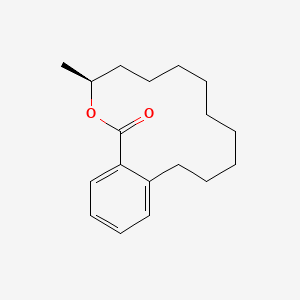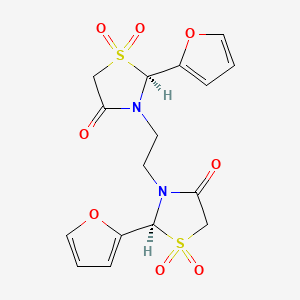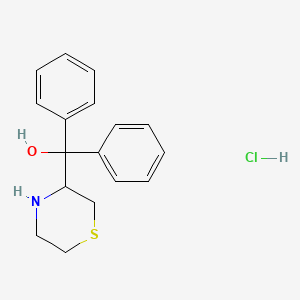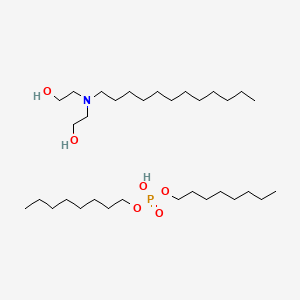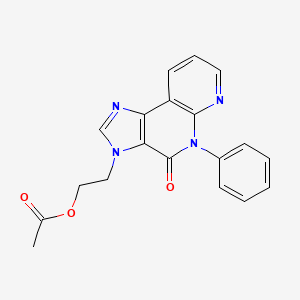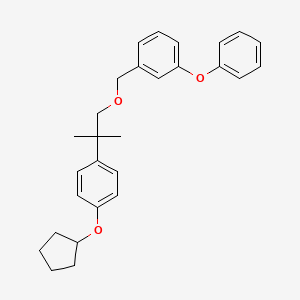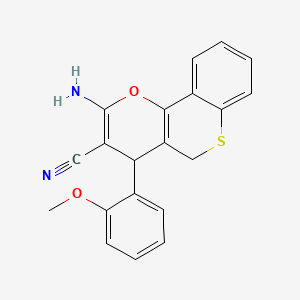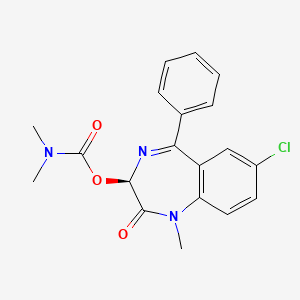
(R)-Camazepam
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-Camazepam is a chiral benzodiazepine derivative with anxiolytic properties. It is a psychoactive drug that is used primarily for its calming effects. Benzodiazepines, including ®-Camazepam, act on the central nervous system to produce a range of effects, including sedation, muscle relaxation, and anticonvulsant activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-Camazepam typically involves the following steps:
Formation of the Benzodiazepine Core: This is achieved through the condensation of an o-phenylenediamine with a β-ketoester.
Chiral Resolution: The racemic mixture of Camazepam is then resolved into its enantiomers using chiral chromatography or other resolution techniques.
Industrial Production Methods
Industrial production of ®-Camazepam follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale condensation reactions are carried out in industrial reactors.
Purification: The product is purified using crystallization or chromatography.
Chiral Resolution: Industrial-scale chiral resolution techniques are employed to isolate the ®-enantiomer.
Analyse Chemischer Reaktionen
Types of Reactions
®-Camazepam undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the benzodiazepine ring structure.
Substitution: Substitution reactions can occur at various positions on the benzodiazepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various oxidized and reduced metabolites, as well as substituted benzodiazepine derivatives.
Wissenschaftliche Forschungsanwendungen
®-Camazepam has a wide range of scientific research applications:
Chemistry: It is used as a model compound in the study of benzodiazepine chemistry.
Biology: Research on its effects on the central nervous system helps in understanding the mechanisms of anxiety and sedation.
Medicine: It is studied for its potential therapeutic uses in treating anxiety disorders and insomnia.
Industry: ®-Camazepam is used in the pharmaceutical industry for the development of new anxiolytic drugs.
Wirkmechanismus
®-Camazepam exerts its effects by binding to the gamma-aminobutyric acid (GABA) receptor in the brain. This binding enhances the effect of GABA, an inhibitory neurotransmitter, leading to increased neuronal inhibition and a calming effect. The primary molecular targets are the GABA_A receptors, and the pathways involved include the modulation of chloride ion channels.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic properties.
Lorazepam: Known for its strong sedative effects.
Alprazolam: Commonly used for anxiety and panic disorders.
Uniqueness
®-Camazepam is unique due to its specific chiral configuration, which can result in different pharmacokinetic and pharmacodynamic properties compared to its racemic mixture or other benzodiazepines. This chiral specificity can influence its efficacy and side effect profile.
Eigenschaften
CAS-Nummer |
102838-65-3 |
|---|---|
Molekularformel |
C19H18ClN3O3 |
Molekulargewicht |
371.8 g/mol |
IUPAC-Name |
[(3R)-7-chloro-1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl] N,N-dimethylcarbamate |
InChI |
InChI=1S/C19H18ClN3O3/c1-22(2)19(25)26-17-18(24)23(3)15-10-9-13(20)11-14(15)16(21-17)12-7-5-4-6-8-12/h4-11,17H,1-3H3/t17-/m1/s1 |
InChI-Schlüssel |
PXBVEXGRHZFEOF-QGZVFWFLSA-N |
Isomerische SMILES |
CN1C2=C(C=C(C=C2)Cl)C(=N[C@@H](C1=O)OC(=O)N(C)C)C3=CC=CC=C3 |
Kanonische SMILES |
CN1C2=C(C=C(C=C2)Cl)C(=NC(C1=O)OC(=O)N(C)C)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


